molecular formula C9H6N4S B11900069 Thiazolo[4,5-b]quinoxalin-2-amine

Thiazolo[4,5-b]quinoxalin-2-amine

Cat. No.: B11900069
M. Wt: 202.24 g/mol
InChI Key: TWDCUBDAOUZTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-b]quinoxalin-2-amine is a nitrogen-containing heterocyclic compound that forms a privileged scaffold in medicinal and agrochemical research due to its interesting physicochemical properties . The 7-chloro derivative (CAS 120317-27-3) is a key member of this structural family . Recent scientific investigations have demonstrated that novel thiazolo[4,5-b]quinoxaline derivatives exhibit significant insecticidal activity. A 2025 study showed that these compounds are effective against the cotton leafworm ( Spodoptera litura ), a major agricultural pest, with one derivative causing mortality rates up to 97% against second-instar larvae . The proposed mode of action for these active derivatives includes causing physiological stress, leading to malformations and severe damage to the larval midgut tissues, as confirmed by enzymatic, histological, and SEM analyses . Furthermore, the structural hybridization of quinoxaline cores with other nitrogen-containing heterocycles like the thiazole ring is a recognized strategy in drug discovery to develop new chemical entities with versatile properties . This approach is being explored to create multi-target ligands for various biological systems, including the search for new acetylcholinesterase (AChE) inhibitors relevant to conditions like Alzheimer's disease . This compound serves as a valuable synthetic intermediate for further chemical modifications to develop new bioactive molecules with potential applications in creating insecticidal agents and investigating neurological pathways . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]quinoxalin-2-amine

InChI

InChI=1S/C9H6N4S/c10-9-13-7-8(14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,11,13)

InChI Key

TWDCUBDAOUZTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=N3)N

Origin of Product

United States

Chemical Derivatization and Structural Diversity of Thiazolo 4,5 B Quinoxalin 2 Amine Analogs

Strategies for Functionalization at the Thiazole (B1198619) Moiety

The thiazole ring within the thiazolo[4,5-b]quinoxaline system offers several sites for chemical modification. The 2-amino group is a key handle for a variety of transformations, and the thiazole ring itself can be functionalized to introduce diverse substituents, thereby modulating the electronic and steric properties of the molecule.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction is instrumental in the synthesis of α,β-unsaturated systems. While the 2-amino group of thiazolo[4,5-b]quinoxalin-2-amine is not an active methylene group, derivatization of this amine to introduce a side chain containing an active methylene group would enable subsequent Knoevenagel condensation.

For instance, the amine could be acylated with a reagent like cyanoacetic acid, followed by condensation with various aromatic or heteroaromatic aldehydes. This would lead to the formation of α,β-unsaturated cyanoacrylic acid derivatives, which are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. The general principle of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the α,β-unsaturated product.

Introduction of Methylthio and Other Substituents

The introduction of sulfur-containing functional groups, such as a methylthio (-SCH3) group, onto the thiazole ring can significantly impact the biological activity of the resulting analogs. One strategy to achieve this involves the diazotization of the 2-amino group of this compound, followed by a Sandmeyer-type reaction with a sulfur nucleophile like potassium ethyl xanthate. Subsequent alkylation, for example with methyl iodide, would yield the desired 2-methylthio derivative.

Another approach involves the synthesis of a related thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole system where a sulfone moiety is introduced on the thiazole ring. This process includes an S-methylation step, demonstrating a practical method for introducing a methylthio group, which is then oxidized to the sulfone. nih.gov This sulfone group can act as a versatile leaving group, allowing for further functionalization of the thiazole ring through nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org

Modifications on the Quinoxaline (B1680401) Ring System

The quinoxaline ring of the thiazolo[4,5-b]quinoxaline scaffold provides ample opportunities for structural diversification. The introduction of various substituents on the benzene (B151609) part of the quinoxaline ring can profoundly influence the reactivity of the entire molecule and the yield of subsequent chemical transformations.

Influence of Substitution Patterns on Reactivity and Yield

The electronic nature of the substituents on the quinoxaline ring plays a critical role in its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the heterocyclic system, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

For example, in the synthesis of related quinoxaline derivatives, the presence of electron-donating groups on the pyrazine (B50134) ring was found to favor the formation of triazole products in certain cyclization reactions. nih.gov Conversely, sterically demanding groups led to the formation of imidazole (B134444) derivatives. nih.gov In studies on benzoquinone derivatives, it was observed that chlorine-substituted (electron-withdrawing) compounds were more reactive towards a thiol nucleophile than methyl- and t-butyl-substituted (electron-donating) compounds. nih.gov

The position of the substituents also has a significant impact. The development of sustainable synthetic methods for nih.govresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones has allowed for the investigation of various substituents on the phenyl ring, leading to a library of derivatives with potentially different biological activities. nih.gov

The following table summarizes the effect of different substituents on the reactivity and yield in the synthesis of various quinoxaline derivatives, providing insights into how such modifications could be applied to the thiazolo[4,5-b]quinoxaline system.

Substituent (R) Position Electronic Effect Observed Influence on Reactivity/Yield Reference
Methyl4-position of pyrazine ringElectron-donatingFavored formation of triazole product. nih.gov
Methoxy (B1213986)4-position of pyrazine ringElectron-donatingFavored formation of triazole product. nih.gov
Isopropyl4-position of pyrazine ringElectron-donating (sterically bulky)Led to the formation of the imidazole product. nih.gov
ChlorineBenzoquinone ringElectron-withdrawingIncreased reactivity towards nucleophilic attack. nih.gov
t-ButylBenzoquinone ringElectron-donatingDecreased reactivity towards nucleophilic attack. nih.gov

Synthesis of Fused Polycyclic and Hybrid Systems

To further explore the chemical space and generate novel compounds with enhanced biological profiles, the thiazolo[4,5-b]quinoxaline core can be used as a building block for the synthesis of more complex, fused polycyclic and hybrid systems.

Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Derivatives

A significant class of fused systems derived from this compound are the pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxalines. These compounds are synthesized by constructing a pyrimidine (B1678525) ring fused to the thiazole moiety.

One synthetic route involves the reaction of 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one as a key intermediate. nih.govresearchgate.net This intermediate can be further reacted with a variety of reagents such as aldehydes, carboxylic acids, and α,β-unsaturated ketones to generate a diverse library of derivatives. nih.govresearchgate.net For example, reaction with aldehydes leads to the formation of Schiff bases, which can undergo further cyclization reactions.

The table below outlines the synthesis of various pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives from a common intermediate.

Reactant Reaction Conditions Product Reference
2-Chlorobenzaldehyde-Schiff base derivative nih.govresearchgate.net
2-Chlorocyclohex-1-enecarbaldehyde-Fused cyclohexene (B86901) derivative nih.govresearchgate.net
2-Chlorobenzoic acid-Amide derivative nih.govresearchgate.net
2,4-Dichlorobenzoic acid-Amide derivative nih.govresearchgate.net
α,β-Unsaturated ketones-Fused pyrimidine derivatives nih.govresearchgate.net
Isonicotinaldehyde-Schiff base derivative nih.govresearchgate.net

These synthetic strategies highlight the versatility of the this compound scaffold in generating a wide array of structurally diverse analogs, which is essential for the discovery of new therapeutic agents.

Thiazolo[2,3-c]nih.govnih.govnih.govtriazole-Quinoxaline Hybrids

The synthesis of hybrid molecules by fusing additional heterocyclic rings to the thiazolo[4,5-b]quinoxaline core represents an advanced strategy to explore new chemical space and modulate biological activity. The creation of Thiazolo[2,3-c] nih.govnih.govnih.govtriazole-Quinoxaline hybrids involves the construction of a 1,2,4-triazole (B32235) ring fused to the thiazole portion of the parent scaffold. While direct synthesis of this specific pentacyclic system is not extensively documented, the synthetic logic can be inferred from established methods for creating related fused heterocycles, such as thiazolo[3,2-b] nih.govnih.govnih.govtriazoles and nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines. researchgate.netrsc.org

A plausible synthetic approach would begin with the this compound core. The exocyclic amine could be converted into a hydrazine (B178648) derivative, which would then serve as the key intermediate for building the triazole ring. Cyclization of the hydrazine intermediate with a one-carbon synthon, such as carbon disulfide or a carboxylic acid derivative under dehydrating conditions, would lead to the formation of the fused triazole ring.

The structural diversity of these hybrids can be achieved by introducing various substituents on the triazole or quinoxaline rings. For instance, using substituted hydrazines or different cyclizing agents would result in analogs with modified electronic and steric properties. These modifications are crucial as they can significantly influence the molecule's interaction with biological targets. Heterocyclic compounds containing the thiazolo[3,2-b] nih.govnih.govnih.govtriazole fused ring system have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, antifungal, and antibacterial properties. researchgate.net This suggests that the analogous Thiazolo[2,3-c] nih.govnih.govnih.govtriazole-Quinoxaline hybrids could also possess significant therapeutic potential.

Pyrazoline-Thiazolo[4,5-b]quinoxaline Conjugates

A successful strategy for developing new therapeutic agents involves the conjugation of two or more pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activity. This approach has been applied to the Thiazolo[4,5-b]quinoxaline scaffold through the synthesis of pyrazoline conjugates.

A series of 1-(thiazolo[4,5-b]quinoxalin-2-yl)-3-phenyl-2-pyrazoline derivatives has been synthesized and evaluated for antiamoebic activity. nih.gov The synthesis begins with the preparation of 1-N-thiocarboxamide-3-phenyl-2-pyrazolines. These pyrazoline intermediates are synthesized via the cyclization of various Mannich bases with thiosemicarbazide (B42300). In the key step, these cyclized pyrazoline derivatives are reacted with 2,3-dichloroquinoxaline (B139996). This reaction results in the formation of the thiazole ring, affording the target thiazolo[4,5-b]quinoxaline core directly attached to the pyrazoline ring system. nih.gov The structures of the resulting conjugates were confirmed using elemental analysis and spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. nih.gov

The synthesized pyrazoline-thiazolo[4,5-b]quinoxaline conjugates were screened for their in vitro activity against the HM1:IMSS strain of Entamoeba histolytica. Several of the quinoxaline derivatives demonstrated potent inhibitory activity against this parasite. nih.gov The research highlights how conjugating the thiazolo[4,5-b]quinoxaline moiety with a pyrazoline ring can lead to compounds with significant antiprotozoal properties.

Table 1: Antiamoebic Activity of Pyrazoline-Thiazolo[4,5-b]quinoxaline Conjugates

CompoundSubstituent (R)IC₅₀ (µM) vs. E. histolytica
9 4-N,N-Dimethylaminophenyl1.10
11 4-Chlorophenyl1.25
12 3-Nitrophenyl0.95
Metronidazole -1.78
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Incorporation of Sulfonamide Moieties

The sulfonamide group is a well-established pharmacophore known to impart a wide range of biological activities, including anticancer, antibacterial, and diuretic effects. mdpi.com Its incorporation into the thiazolo[4,5-b]quinoxaline scaffold is a promising strategy for developing new therapeutic agents. The sulfonamide's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to mimic the transition state of various enzymatic reactions, makes it a valuable functional group in drug design.

The synthesis of thiazolo[4,5-b]quinoxaline derivatives bearing a sulfonamide moiety has been successfully achieved. In one approach, 2,3-dichloro-6-sulfonyl quinoxaline derivatives serve as the starting material. Reaction of this intermediate with binucleophiles like thioureas leads to the formation of sulfonamide-substituted thiazolo[4,5-b]quinoxalin-2(3H)-imines. johnshopkins.edu For example, reacting 2,3-dichloro-6-(pyrrolidin-1-yl-sulfonyl)quinoxaline with N-substituted thioureas yields the corresponding 6-(pyrrolidin-1-yl-sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines. johnshopkins.edu

The introduction of the sulfonamide group is intended to leverage its known biological activities. Sulfonamides are prominent inhibitors of carbonic anhydrase (CA) isozymes, which are overexpressed in certain types of cancer. nih.gov Therefore, thiazolo[4,5-b]quinoxaline-sulfonamide hybrids are being investigated as potential anticancer agents. Studies on related thiazole and thiazolopyrimidine derivatives bearing a sulfonamide moiety have shown promising cytotoxic activities against human cancer cell lines. nih.govresearchgate.net These findings suggest that the incorporation of a sulfonamide group onto the thiazolo[4,5-b]quinoxaline framework is a viable strategy for producing novel compounds with potential anticancer efficacy.

Table 2: Synthesized Sulfonamide-Containing Thiazolo[4,5-b]quinoxaline Derivatives

CompoundStructureSynthetic Precursors
11a 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imine2,3-dichloro-6-(pyrrolidin-1-yl-sulfonyl)quinoxaline and Thiourea (B124793)
11b N-Phenyl derivative of 11a2,3-dichloro-6-(pyrrolidin-1-yl-sulfonyl)quinoxaline and N-Phenylthiourea
Data sourced from the Journal of Sulfur Chemistry. johnshopkins.edu

Structure Activity Relationship Sar Investigations of Thiazolo 4,5 B Quinoxalin 2 Amine Derivatives

Correlation Between Substituent Electronic and Steric Properties and Biological Activities

The biological activity of Thiazolo[4,5-b]quinoxalin-2-amine derivatives is significantly influenced by the nature and position of various substituents on the core structure. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role in modulating the compound's interaction with its biological target.

Impact of Electron-Donating and Electron-Withdrawing Groups

Research has shown that the presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, on the quinoxaline (B1680401) sulfonamide scaffold can positively influence antibacterial activity. mdpi.com For instance, aromatic amines with EDGs tend to react more readily and result in higher yields of the final product. mdpi.com In contrast, the presence of strong electron-withdrawing groups, like a nitro group, can sometimes lead to a dramatic loss of activity. nih.gov For example, incorporating a strong electron-withdrawing group on the benzene (B151609) ring of a thiazole-phenyl moiety was found to reduce the electron atmosphere density, resulting in decreased antiviral potency against the Hepatitis C virus. nih.gov

However, the effect of electron-withdrawing groups is not always detrimental and can be beneficial for certain biological activities. For example, the presence of an electron-withdrawing group at the para position of an aromatic ring in a vanillic acid-triazole conjugate was shown to improve its antibacterial activity. researchgate.net Similarly, in a series of 1,3-dithiolo[4,5-b]quinoxaline derivatives, the introduction of a trifluoromethyl group (an EWG) at the phenyl group resulted in antiproliferative activity. nih.gov The strategic placement of EWGs can therefore be a key factor in designing potent inhibitors for specific targets.

Substituent Type General Effect on Activity Example Reference
Electron-Donating Group (EDG)Can increase antibacterial activityMethyl, Methoxy mdpi.com
Strong Electron-Withdrawing Group (EWG)Can decrease antiviral activityNitro nih.gov
Electron-Withdrawing Group (EWG)Can enhance antibacterial and antiproliferative activityChloro, Trifluoromethyl researchgate.netnih.gov

Effects of Halogenation and Multiple Halogen Substitutions

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the molecular structure, is a common strategy in medicinal chemistry to modulate a compound's properties. In the context of this compound derivatives, halogenation has been shown to have varied effects on biological activity.

The incorporation of more than one halogen atom, such as fluorine or chlorine, on the benzene ring of the thiazole-phenyl moiety has been observed to lead to a significant decrease in anti-HCV activity. nih.gov This suggests that excessive halogenation can negatively impact the electronic environment required for optimal antiviral potency.

Conversely, in other molecular scaffolds, halogenation can be advantageous. For instance, in the development of acyl-ACP thioesterase inhibitors, the introduction of two halogen atoms was a key step in the synthetic route, enabling the subsequent introduction of other substituents. beilstein-journals.org Furthermore, studies on other quinoxaline derivatives have shown that the presence of a nitro group, another electron-withdrawing substituent, can sometimes increase activity against certain parasites. nih.gov This effect, however, was not consistently observed across all analogs. nih.gov

The specific position and type of halogen can also be critical. For example, in a series of thiazole (B1198619) derivatives, the presence of a p-chloro or p-methyl group in the phenyl ring was found to be crucial for antitumor activity. nih.gov

Identification of Critical Structural Features for Specific Biological Efficacy

Beyond the general electronic and steric effects of substituents, specific structural moieties within the this compound framework have been identified as critical for particular biological activities.

Importance of the Quinoxalinone C-3 Position and Amide Functionality

The C-3 position of the quinoxalin-2(1H)-one ring has been identified as a key site for modification to enhance biological activity. nih.govresearchgate.net Introducing a hydrogen-bond acceptor, such as an ester or an amide group, at this position has been shown to be beneficial for antiviral potency against the Hepatitis C virus. nih.gov

Specifically, the nature of the amide functionality at the C-3 position is crucial. Structure-activity relationship studies revealed that an N,N-disubstituted amide was far superior to an N-monosubstituted amide in terms of anti-HCV activity. nih.gov This highlights the importance of the steric and electronic properties of the substituent at this position for optimal interaction with the biological target.

Influence of the Thiazole-Phenyl Moiety and Its Substituents

The thiazole-phenyl moiety is another critical structural feature that significantly influences the biological efficacy of these derivatives. SAR analysis has indicated that a quinoxalin-2(1H)-one containing a 4-aryl-substituted thiazol-2-amine moiety is optimal for antiviral activity. nih.gov

The substituents on the phenyl ring of this moiety play a crucial role. For instance, in the context of cytotoxic activity, m,p-dimethyl substitution in the phenyl ring was found to be important. nih.gov Conversely, the replacement of an N,N-dimethyl group with a simple methyl group in the thiazole ring, along with a p-chloro or p-methyl group in the phenyl ring, was found to be essential for antitumor activity. nih.gov This indicates that subtle changes in the substitution pattern on the thiazole-phenyl moiety can lead to a switch in the type of biological activity observed.

Role of Lactam and Amine Moieties in Bioactivity

The presence of specific functional groups, such as lactam and amine moieties, is also critical for the bioactivity of this compound derivatives. The NH-group of the lactam moiety within the quinoxalin-2(1H)-one structure has been shown to be clearly required for anti-HCV activity. nih.gov This suggests that this group may be involved in a crucial hydrogen bonding interaction with the target enzyme.

Furthermore, the amine linker at the third position of the quinoxaline nucleus is considered essential for anticancer activity, while aliphatic linkers at the same position tend to decrease activity. mdpi.com The nature and positioning of amine and amide functionalities are therefore key determinants of the biological profile of these compounds.

Structural Feature Importance for Biological Activity Example of Favorable Substitution Reference
Quinoxalinone C-3 PositionIntroduction of a hydrogen-bond acceptor is beneficial for antiviral potency.N,N-disubstituted amide nih.gov
Thiazole-Phenyl MoietyA 4-aryl-substituted thiazol-2-amine is optimal for antiviral activity.m,p-dimethyl substitution on the phenyl ring for cytotoxic activity. nih.govnih.gov
Lactam MoietyThe NH-group is required for anti-HCV activity.--- nih.gov
Amine MoietyAn NH linker at the C-3 position is essential for anticancer activity.--- mdpi.com

Conformational Analysis and Planarity in Biological Interaction

The core of this compound is a rigid, fused tricyclic system. This inherent rigidity is a key feature, as it reduces the entropic penalty upon binding to a receptor. In drug design, constraining a molecule's conformation to favor the bioactive pose can lead to a significant increase in binding affinity and selectivity. The thiazolo[4,5-b]quinoxaline scaffold essentially "locks" a significant portion of the molecule into a defined orientation, presenting a specific pharmacophoric pattern to its biological target.

The table below illustrates the hypothetical impact of different substitution patterns on the planarity and biological activity of this compound derivatives, based on established principles of medicinal chemistry.

DerivativeSubstituent (R) at 2-amino positionPredicted Dihedral Angle (Core-R)Predicted PlanarityPostulated Biological Activity
1 -HN/AHighBaseline
2 -CH₃N/AHighModerate
3 -C₆H₅ (Phenyl)~30-40°ModerateHigh
4 -C₆H₄-OCH₃ (p-Methoxyphenyl)~35-45°ModeratePotentially Increased
5 -C(CH₃)₃ (tert-Butyl)HighLowLikely Decreased

This data suggests that a certain degree of non-planarity introduced by a substituent like a phenyl group (Derivative 3) might be optimal for fitting into a non-planar binding pocket, while highly bulky groups that significantly disrupt planarity (Derivative 5) could lead to a loss of activity. The electronic effects of substituents, such as the electron-donating methoxy group (Derivative 4), can also modulate activity, not just through conformational changes but also by altering the electronic interactions with the target.

In essence, the interplay between the rigid, planar core of the thiazolo[4,5-b]quinoxaline system and the conformational preferences of its substituents is a key determinant of its biological profile. A thorough understanding of these conformational factors is therefore essential for the rational design of more potent and selective derivatives.

Pre Clinical Efficacy Studies in Non Human Biological Systems

Insecticidal Activity Evaluation (e.g., against Spodoptera litura larvae)

Recent research has explored the potential of thiazolo[4,5-b]quinoxaline derivatives as novel insecticidal agents. A study investigating a series of these compounds demonstrated their efficacy against the cotton leafworm, Spodoptera litura, a significant agricultural pest. The insecticidal bioassay of the synthesized derivatives was assessed against the 2nd and 4th instar larvae of S. litura. The results indicated that all tested compounds exhibited insecticidal effects, with one derivative, designated as thiazolo[4,5-b]quinoxaline derivative 3, being the most potent. mdpi.com

The lethal concentration (LC₅₀) and lethal time (LT₅₀) values were determined to quantify the toxicity of these compounds. For derivative 3, the LC₅₀ was 261.88 ppm for the 2nd instar larvae and 433.68 ppm for the 4th instar larvae. mdpi.com Furthermore, this derivative demonstrated a rapid lethal effect, with the time required to kill 50% of the 2nd instar larval population being as low as 13.2 hours at a concentration of 1250 ppm. mdpi.com For the more resilient 4th instar larvae, the LT₅₀ was 1.76 days at a concentration of 2500 ppm. mdpi.com

Insecticidal Activity of Thiazolo[4,5-b]quinoxaline Derivative 3 against Spodoptera litura Larvae

Larval InstarParameterValueConcentration (ppm)Time
2nd InstarLC₅₀261.88 ppm--
4th InstarLC₅₀433.68 ppm--
2nd InstarLT₅₀-62520.88 hours
-125013.2 hours
-250015.84 hours
4th InstarLT₅₀-6252.75 days
-12502.08 days
-25001.76 days

In Vitro Selectivity Assessment in Non-Target Cells

A study on novel linear thiazoloquinazoline derivatives, which share a similar heterocyclic core, assessed their cytotoxicity against a panel of seven human cancer cell lines and also evaluated their toxicity towards normal cells. The findings from this research were promising, as they indicated that none of the tested compounds exhibited toxicity against normal cells. mdpi.com This suggests a favorable selectivity profile for this class of compounds.

In a separate investigation, a series of substituted thiazolo[5,4-b]pyridine (B1319707) analogues were synthesized and evaluated for their anticancer activity. Importantly, the most potent derivatives were also tested for their effects on a normal human bronchial epithelial cell line, BEAS-2B. These compounds showed no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 μM, highlighting their selective cytotoxicity towards cancer cells. nih.gov Another study on quinoxaline (B1680401) derivatives found that while a specific compound (4m) was cytotoxic to A549 cancer cells, it exhibited approximately three times lower cytotoxicity to human foreskin fibroblast (Hs68) cells compared to the clinical anticancer drug 5-fluorouracil. nih.gov

These findings, although not specific to Thiazolo[4,5-b]quinoxalin-2-amine and Vero cells, collectively suggest that the broader class of thiazoloquinoxaline and related heterocyclic compounds can be designed to possess a desirable level of selectivity, a crucial characteristic for potential therapeutic agents.

Efficacy in Specific Pre-clinical Disease Models

The therapeutic potential of thiazolo[4,5-b]quinoxaline derivatives has been investigated in pre-clinical models of significant human diseases, most notably in the context of cancer. These studies often focus on specific molecular targets implicated in disease progression.

One area of investigation has been hepatocellular carcinoma (HCC). A novel derivative, N-(pyridin-2-yl)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino) benzenesulfonamide (B165840) (compound 4d), was synthesized and evaluated as a down-regulator of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) activity. VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. This compound was identified as a cytotoxic agent against HCC. nih.gov

Similarly, another study focused on the development of imino-thiazoloquinoxaline derivatives for the treatment of renal cell carcinoma (RCC), another highly vascularized tumor. The synthesized compounds were evaluated for their ability to inhibit VEGFR-2. One derivative, compound 5h, demonstrated potent inhibition of VEGFR-2 activity and exhibited cytotoxic effects against a urinary bladder cancer cell line. researchgate.net

The consistent finding of VEGFR-2 inhibition across different thiazolo[4,5-b]quinoxaline derivatives in distinct cancer models underscores the potential of this chemical scaffold in the development of anti-angiogenic therapies.

Efficacy of Thiazolo[4,5-b]quinoxaline Derivatives in Pre-clinical Cancer Models

Compound DerivativeDisease ModelMolecular TargetObserved Effect
N-(pyridin-2-yl)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino) benzenesulfonamide (4d)Hepatocellular Carcinoma (HCC)VEGFR-2Down-regulation of VEGFR-2 activity and cytotoxicity against HCC. nih.gov
Imino-thiazoloquinoxaline derivative (5h)Renal Cell Carcinoma (RCC)VEGFR-2Potent inhibition of VEGFR-2 activity and cytotoxic effect against urinary bladder cancer cell line. researchgate.net

Computational and Theoretical Chemistry in Thiazolo 4,5 B Quinoxalin 2 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that forecasts the preferred orientation of a small molecule (ligand) when it binds to a macromolecular target, such as a protein, to form a stable complex. This method is extensively utilized to predict and understand the specific interactions occurring between a ligand and its biological target.

Prediction of Putative Biological Targets

Computational screening, particularly through molecular docking, has been pivotal in identifying the potential biological targets of compounds based on the thiazolo[4,5-b]quinoxalin-2-amine scaffold. By computationally testing these molecules against a wide array of protein structures, scientists can formulate hypotheses about their mechanisms of action. For example, various derivatives of this heterocyclic system have been flagged as potential inhibitors of several critical enzymes. One notable study identified a series of N-aryl-thiazolo[4,5-b]quinoxalin-2-amines as potential inhibitors of protein kinase CK2, an enzyme that plays a significant role in cell growth and proliferation. In another computational investigation, it was proposed that these compounds could effectively target dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleotides in both microbial and human cells.

Binding Mode Analysis within Enzyme Active Sites

Molecular docking simulations offer granular details on how derivatives of this compound accommodate themselves within the active sites of target enzymes. These analyses elucidate the critical binding interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that are fundamental to a compound's inhibitory potential.

Similarly, when docked into the active site of Staphylococcus aureus DNA gyrase B, an essential enzyme for bacterial DNA replication, derivatives of this compound have shown the capacity to form hydrogen bonds with conserved amino acid residues like Asp81 and Gly85. The specific orientation of the thiazoloquinoxaline core within the enzyme's ATP-binding pocket is a determining factor for its inhibitory activity.

Table 1: Predicted Interactions of this compound Derivatives with Biological Targets

Target Enzyme Key Interacting Residues Type of Interaction
Protein Kinase CK2 Val116, Asp175 Hydrogen Bonds

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the potency of novel, yet-to-be-synthesized molecules and in deciphering the specific structural features that govern their activity.

In the context of this compound derivatives, QSAR studies have been successfully applied to establish relationships between their structural attributes and their observed biological effects, such as anticancer or antimicrobial activities. These models typically rely on a variety of molecular descriptors that quantify electronic, steric, and hydrophobic properties. The ultimate goal is to construct a predictive model that can rationally guide the synthesis of new derivatives with enhanced biological activity. For example, a 3D-QSAR investigation on a series of these compounds as antimicrobial agents highlighted that both electrostatic and steric fields are significant determinants of their activity, thus providing a clear roadmap for future structural modifications.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. For research on this compound, MD simulations offer critical insights into the conformational stability of the ligand-protein complex and the dynamic nature of their interactions over time.

MD simulations are frequently used to validate the stability of binding poses initially predicted by molecular docking. By simulating the movements of the ligand within the target's active site, researchers can ascertain whether the proposed binding mode is stable or if the ligand is likely to adopt alternative conformations. Such simulations have been employed to confirm the stability of the interactions between this compound derivatives and their target proteins, including DNA gyrase B. These dynamic studies can uncover subtle conformational changes in the protein upon ligand binding and emphasize the key interactions that persist throughout the simulation, offering a more realistic and dynamic representation of the binding event.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can furnish valuable data regarding the electron distribution within a molecule, which is fundamental to understanding its chemical properties and reactivity.

In the study of this compound, DFT has been utilized to compute various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting higher reactivity. DFT calculations also allow for the mapping of the electrostatic potential on the molecular surface, which identifies regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding how these compounds interact with their biological targets and for predicting their potential metabolic pathways.

In Silico Prediction of Drug-Like Properties (e.g., membrane permeability)

In the early phases of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. These computational predictions help in identifying compounds with favorable drug-like characteristics and in filtering out those that are likely to fail in later stages of drug development.

For derivatives of this compound, computational tools have been applied to predict key properties such as lipophilicity (log P), aqueous solubility, and membrane permeability. These predictions are typically derived from the compound's chemical structure and are often assessed against established guidelines like Lipinski's rule of five. By evaluating these properties computationally, researchers can prioritize the synthesis of compounds that possess a higher likelihood of being orally bioavailable and capable of reaching their intended biological target within the body.

Table 2: Compound Names Mentioned in the Article

Compound/Protein Name
This compound
N-aryl-thiazolo[4,5-b]quinoxalin-2-amine
Protein kinase CK2
Dihydrofolate reductase (DHFR)

Emerging Research Areas and Future Perspectives for Thiazolo 4,5 B Quinoxalin 2 Amine

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple biological pathways. This has spurred the development of multi-target directed ligands (MTDLs), which can simultaneously modulate several targets, potentially offering improved efficacy and a lower likelihood of resistance. The thiazoloquinoxaline scaffold is well-suited for the design of MTDLs.

Research into related structures like thiazolo[5,4-f]quinazolin-9(8H)-ones has demonstrated the potential of this chemical class to act as MTDLs. For instance, derivatives have been synthesized that show inhibitory activity against a panel of kinases implicated in Alzheimer's disease, including Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3 (GSK-3), CLK1, and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). nih.gov Similarly, quinoxaline-bisthiazole derivatives have been investigated as MTDLs for Alzheimer's disease by concurrently targeting BACE-1 and inflammation. nih.gov These studies provide a strong rationale for designing Thiazolo[4,5-b]quinoxalin-2-amine derivatives that can act on multiple targets. Future work in this area could focus on creating compounds that combine kinase inhibition with other relevant activities, such as anti-inflammatory or antioxidant effects, to tackle complex diseases from multiple angles.

Table 1: Examples of Multi-Target Directed Ligands Based on Related Scaffolds

Compound Class Targeted Pathways/Molecules Potential Therapeutic Area
Thiazolo[5,4-f]quinazolin-9(8H)-ones CDK5, GSK-3, CLK1, DYRK1A Alzheimer's Disease

Strategies for Addressing and Overcoming Biological Resistance

A significant challenge in the development of new therapeutics is the emergence of biological resistance. For this compound derivatives, particularly those developed as antimicrobial or anticancer agents, overcoming resistance is a key consideration. While direct studies on resistance to this specific compound are limited, strategies can be inferred from related quinoxaline (B1680401) and kinase inhibitor research.

In the context of antimicrobial resistance, common mechanisms include mutations in the target enzyme and the activation of efflux pumps that expel the drug from the cell. nih.gov For quinolone-based drugs, resistance often arises from mutations in DNA gyrase and topoisomerase IV. nih.gov Strategies to combat this include:

Molecular Hybridization: Combining the thiazoloquinoxaline core with other pharmacophores to create hybrid molecules with multiple modes of action. This can reduce the probability of resistance developing.

Inhibition of Efflux Pumps: Co-administration of an efflux pump inhibitor or designing derivatives that are not substrates for these pumps.

Targeting Novel Enzymes: Identifying and targeting enzymes essential for the pathogen's survival that are not the subject of existing drug resistance. For instance, some thiazole (B1198619) derivatives are being investigated as inhibitors of the MurB enzyme, which is involved in peptidoglycan biosynthesis. researchgate.net

For anticancer applications, where resistance to kinase inhibitors is a major hurdle, several strategies can be employed. numberanalytics.com Resistance can arise from secondary mutations in the target kinase or the activation of bypass signaling pathways. numberanalytics.comnih.gov Potential solutions include:

Development of Next-Generation Inhibitors: Designing new derivatives that can effectively inhibit both the original and mutated forms of the target kinase. numberanalytics.com

Combination Therapy: Using this compound derivatives in combination with other anticancer drugs that target different pathways. numberanalytics.com This can create a synergistic effect and make it more difficult for cancer cells to develop resistance. biorxiv.org

Targeting Bypass Pathways: Identifying the signaling pathways that are activated to compensate for the inhibition of the primary target and co-targeting them. nih.govbiorxiv.org

Exploration of Novel Therapeutic Indications

Initial research on this compound and its analogs has revealed a broad spectrum of biological activities, opening the door to a variety of therapeutic applications.

Antimicrobial Activity: Derivatives of this scaffold have shown promise as antibacterial and anti-amoebic agents. researchgate.netjohnshopkins.edu For example, certain 1-(thiazolo[4,5-b]quinoxalin-2-yl)-3-phenyl-2-pyrazoline derivatives have demonstrated potent activity against the parasite Entamoeba histolytica. researchgate.net Further exploration could lead to the development of new treatments for infectious diseases.

Neurodegenerative Diseases: As mentioned, related thiazolo-fused quinazolines are potent kinase inhibitors, a mechanism highly relevant to neurodegenerative diseases like Alzheimer's. nih.gov Target prediction studies for some thiazolo[4,5-b]quinoxaline derivatives also suggest potential for treating neurodegenerative diseases. johnshopkins.edu

Anti-diabetic Agents: Some quinoxaline derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. numberanalytics.comresearchgate.net This suggests that this compound derivatives could be explored for their potential as anti-diabetic drugs.

Insecticidal Agents: Recent studies have investigated thiazolo[4,5-b]quinoxaline derivatives as insecticidal agents against the cotton leafworm, Spodoptera litura. nih.gov This opens up a potential application in agriculture.

Table 2: Investigated and Potential Therapeutic Indications

Therapeutic Area Mechanism/Target Finding
Antimicrobial Inhibition of E. histolytica Potent inhibitory activity observed for some derivatives. researchgate.net
Neurodegenerative Kinase inhibition Target prediction suggests potential therapeutic use. johnshopkins.edu
Anti-diabetic Inhibition of α-amylase and α-glucosidase Related compounds show inhibitory activity. numberanalytics.comresearchgate.net

Advanced Synthetic Methodologies for Scalable and Sustainable Production

The efficient synthesis of this compound and its analogs is crucial for further research and development. Modern synthetic organic chemistry offers several advanced methodologies to improve the scalability and sustainability of production.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of thiazolo-fused quinazolines and quinazolinones. researchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The use of versatile starting materials like 2,3-dichloroquinoxaline (B139996) allows for the straightforward introduction of the thiazole ring through reactions with appropriate binucleophiles. nih.govjohnshopkins.edu

Future synthetic strategies could focus on:

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and automated production.

Green Chemistry Principles: Utilizing more environmentally friendly solvents, reducing the number of synthetic steps, and improving atom economy.

Catalytic Methods: Developing novel catalytic systems to facilitate the key bond-forming reactions, potentially leading to milder reaction conditions and higher efficiency.

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of derivatives for high-throughput screening. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.netdovepress.comnih.gov For this compound, these computational tools can be instrumental in several ways:

Target Prediction: AI algorithms can predict the likely biological targets of novel derivatives based on their chemical structure, helping to prioritize compounds for further testing. nih.govjohnshopkins.edu

De Novo Design: Generative AI models can design new this compound derivatives with desired properties, such as high binding affinity for a specific target or favorable pharmacokinetic profiles.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with a higher probability of success in clinical development. nih.gov

The integration of AI and ML into the design-make-test-analyze cycle can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Identification of Unexplored Biological Pathways and Research Gaps

Despite the promising research conducted to date, there are still many unexplored avenues for this compound and its derivatives. A key research gap is the elucidation of the precise mechanisms of action for many of the observed biological activities. While broad effects like cytotoxicity or antimicrobial activity have been reported, the specific molecular targets and pathways involved often remain unknown.

Future research should focus on:

Target Deconvolution: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets of bioactive derivatives.

Exploration of Regioisomers: Systematically synthesizing and evaluating different regioisomers of the thiazolo-fused quinoxaline system to understand how the arrangement of the heterocyclic rings influences biological activity. Studies on related compounds have shown that linear versus angular structures can have dramatically different kinase inhibition profiles. nih.gov

Investigation of Epigenetic Targets: The quinoxaline scaffold is present in some compounds that interact with epigenetic machinery. Exploring the potential of this compound derivatives to modulate epigenetic targets could open up new therapeutic possibilities.

Pharmacokinetic and Pharmacodynamic Studies: Conducting more in-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of lead compounds.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

Table 3: Mentioned Compounds

Compound Name
This compound
Thiazolo[5,4-f]quinazolin-9(8H)-one
Quinoxaline-bisthiazole
1-(thiazolo[4,5-b]quinoxalin-2-yl)-3-phenyl-2-pyrazoline

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for thiazolo[4,5-b]quinoxalin-2-amine derivatives, and how are intermediates characterized?

  • Methodology : A typical synthesis involves reacting 6-aminothiouracil with 2,3-dichloroquinoxaline in ethanol/TEA to form a thioether intermediate, followed by cyclization in DMF under reflux to yield the fused thiazoloquinoxaline core . Characterization employs NMR, IR, and mass spectrometry, with structural confirmation via X-ray crystallography (e.g., melting point correlation for purity assessment) .
  • Data Example :

IntermediateReaction ConditionsYield (%)Characterization Techniques
Compound 3Ethanol/TEA, 24 h651^1H NMR, IR, MS
Compound 4DMF, reflux, 6 h78X-ray, 13^{13}C NMR

Q. How can researchers optimize low yields in cyclocondensation reactions for thiazolo[4,5-b]quinoxaline derivatives?

  • Methodology : Adjusting reaction temperature and solvent polarity improves yields. For example, increasing temperature from 50–55°C to 70–75°C in a K2_2CO3_3-catalyzed reaction with (6-chloropyridin-3-yl)methanol boosted yields from <20% to 80% over 12 hours . Solvent screening (e.g., DMF vs. DMSO) and microwave-assisted synthesis may further enhance efficiency .

Q. What spectroscopic techniques are critical for confirming the structure of thiazolo[4,5-b]quinoxaline derivatives?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C11_{11}H8_8ClN4_4S for a 6-chloro derivative) .
  • X-ray Crystallography : Resolves fused-ring geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) impact the cytotoxicity of thiazolo[4,5-b]quinoxaline derivatives?

  • Methodology :

  • Synthesis : Introduce substituents via nucleophilic aromatic substitution (e.g., bromine at position 6 using NBS) .
  • Assays : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced activity (IC50_{50} values 2–10 μM) compared to unsubstituted analogs .
    • Data Example :
DerivativeSubstituentIC50_{50} (μM)Target Cell Line
3c6-Br2.1MCF-7
3f4-Cl8.5HepG2

Q. What computational strategies are effective for predicting the antimicrobial potential of thiazolo[4,5-b]quinoxaline derivatives?

  • Methodology :

  • Molecular Docking : Simulate binding to bacterial targets (e.g., MurD ligase, DNA gyrase). Compound 3g showed a binding energy of −9.2 kcal/mol to MurD, comparable to ciprofloxacin (−8.7 kcal/mol) .
  • ADME Prediction : Use SwissADME to assess drug-likeness (e.g., Lipinski’s Rule compliance, bioavailability scores) .

Q. How can fluorescence properties of thiazolo[4,5-b]quinoxaline derivatives be leveraged for metal ion sensing?

  • Methodology :

  • Probe Design : Synthesize derivatives with fluorophores (e.g., 2-hydroxyphenyl groups). Compound 2-HPTP exhibits Zn2+^{2+}-selective fluorescence enhancement (λem_{em} 480 nm) with a detection limit of 10 nM .
  • Cell Imaging : Validate lysosomal Zn2+^{2+} localization in live cells using confocal microscopy .

Data Contradiction Analysis

Q. Conflicting reports on the anti-inflammatory activity of thiazolo[4,5-b]pyridin-2-ones: How to resolve discrepancies?

  • Methodology :

  • Standardized Assays : Re-evaluate compounds using uniform protocols (e.g., COX-2 inhibition vs. TNF-α suppression).
  • Structural Analysis : Compare substituent effects; electron-donating groups (e.g., -OCH3_3) may reduce activity in certain models .

Methodological Best Practices

  • Synthetic Optimization : Use phase-transfer catalysis (PTC) for heterocyclic coupling reactions to reduce side products .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates and HPLC for final compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.